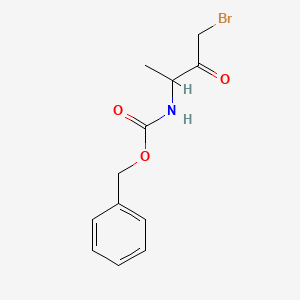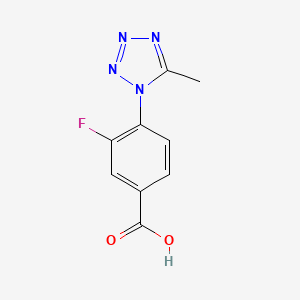![molecular formula C15H14N2O2 B8641940 5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE CAS No. 611205-34-6](/img/structure/B8641940.png)
5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE
Vue d'ensemble
Description
5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a 3,4-dimethoxyphenyl group attached to the pyrrole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable pyrrole precursor. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . Another approach involves the Suzuki-Miyaura coupling reaction, which uses organoboron reagents and palladium catalysts to form carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce the corresponding amines or alcohols.
Applications De Recherche Scientifique
5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to bind to the colchicine-binding site of tubulin, thereby inhibiting microtubule assembly and disrupting cell division . The compound’s antimicrobial activity is linked to its ability to interfere with bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine derivatives: Compounds such as 2-aminopyridine and 4-dimethylaminopyridine share structural similarities and exhibit various biological activities.
Pyrrole derivatives: Compounds like 2,5-dimethylpyrrole and N-methylpyrrole are structurally related and have applications in medicinal chemistry.
Uniqueness
5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE is unique due to its fused pyridine-pyrrole structure and the presence of the 3,4-dimethoxyphenyl group, which imparts specific electronic and steric properties that influence its biological activity and reactivity.
Propriétés
Numéro CAS |
611205-34-6 |
|---|---|
Formule moléculaire |
C15H14N2O2 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H14N2O2/c1-18-13-4-3-10(8-14(13)19-2)12-7-11-5-6-16-15(11)17-9-12/h3-9H,1-2H3,(H,16,17) |
Clé InChI |
HWVGSSNVHSEYLQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CN=C3C(=C2)C=CN3)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromo-phenyl)-5,7-dichloro-pyrazolo[1,5-a]pyrimidine](/img/structure/B8641882.png)

![1-Ethyl-7-[4-nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane](/img/structure/B8641892.png)




![6-Chloro-2,3-dihydro-2-oxo-benzo[b]thiophen](/img/structure/B8641927.png)





